Alkylation reactions: Reacting a suitable tetrahydronaphthalene derivative containing a leaving group with a butyric acid derivative bearing a nucleophilic group (e.g., an alcohol) could yield the target compound. []
Esterification followed by hydrolysis: Reacting a tetrahydronaphthalene derivative bearing a carboxylic acid group with a butyric acid derivative containing an alcohol group under esterification conditions followed by hydrolysis of the ester could yield the desired product. []
Friedel-Crafts acylation: This reaction could be employed to introduce the butanoic acid moiety onto the tetrahydronaphthalene ring system under appropriate conditions. []
Chemical Reactions Analysis
Esterification: The carboxylic acid group can react with alcohols to form esters. []
Amide formation: Reacting the carboxylic acid group with amines can yield amides. []
Oxidation: The tetrahydronaphthalene moiety can be oxidized to the corresponding naphthalene derivative under appropriate oxidizing conditions. []
Applications
Medicinal Chemistry: As a starting point for synthesizing novel drug candidates targeting various diseases. For example, it could serve as a scaffold for developing new thromboxane A2 receptor antagonists for inflammatory conditions or retinoid X receptor modulators for cancer therapy. [, , ]
Compound Description: (2R)-5-Benzyloxy-2-hydroxy-1,2,3,4-tetrahydronaphth-2-yl)methanol, also referred to as (R)-7b in the paper, is a crucial chiral intermediate in synthesizing a novel PGI2 agonist. This PGI2 agonist is (R)-[6-[(diphenylcarbamoyloxy)methyl]-6-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yloxy]acetic acid. []
Relevance: This compound shares the core tetrahydronaphthalene structure with 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid. The primary difference lies in the butanoic acid side chain attached to the tetrahydronaphthalene in the target compound, whereas (R)-7b possesses a hydroxymethyl group at a similar position. []
5-Hydroxy-1-tetralone
Compound Description: 5-Hydroxy-1-tetralone serves as a commercially available starting material in the multi-step synthesis of (R)-[6-[(diphenylcarbamoyloxy)methyl]-6-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yloxy]acetic acid. []
Relevance: This compound represents a simplified precursor to both (R)-7b and, consequently, 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid. It lacks the butanoic acid side chain and possesses a ketone functionality instead of the hydroxyl group at the 1-position of the tetrahydronaphthalene. []
Compound Description: This compound is a known thromboxane A2 prostanoid (TP) receptor antagonist. Researchers synthesized a series of its derivatives where the carboxylic acid group was replaced with substituted cyclopentane-1,3-dione (CPD) units to investigate their potential as TP receptor inhibitors. []
Relevance: This compound exhibits structural similarity to 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid by sharing the tetrahydronaphthalene moiety. Both possess a propanoic acid chain connected to this core structure, albeit at different positions and with an additional (4-chlorophenyl)sulfonamido group on the tetrahydronaphthalene ring in the antagonist. []
Compound Description: Similar to compound 3, this molecule also acts as a thromboxane A2 prostanoid (TP) receptor antagonist. Scientists explored modifications by replacing its carboxylic acid functionality with substituted cyclopentane-1,3-dione (CPD) groups to develop potentially enhanced TP receptor antagonists. []
Relevance: While this compound doesn't directly contain the tetrahydronaphthalene structure found in 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid, it's included in this list due to its analogous role as a TP receptor antagonist and the structural modifications explored in the research paper, which focus on modifying the carboxylic acid group present in both molecules. []
Compound Description: This compound, designated as '1' or CBt-PMN in the study, is a retinoid X receptor (RXR) partial agonist. It holds promise as a potential treatment for central nervous system (CNS) diseases like Alzheimer's and Parkinson's. Researchers synthesized a carbon-11 labeled version, [¹¹C]1, for positron emission tomography (PET) imaging studies to evaluate its brain uptake and distribution. []
Compound Description: Bexarotene, a full agonist of the retinoid X receptor (RXR), is an FDA-approved treatment for cutaneous T-cell lymphoma (CTCL). Studies suggest it might also have therapeutic benefits for CNS disorders like Alzheimer's and Parkinson's disease, as observed in rodent models. [, ]
Compound Description: NEt-TMN is a potent retinoid X receptor (RXR) agonist. Scientists synthesized and evaluated novel analogs of this compound to investigate their RXR agonism and potential as treatments for CTCL, aiming to identify compounds with improved selectivity and potency compared to bexarotene. []
Relevance: NEt-TMN, like bexarotene and CBt-PMN, shares the core tetrahydronaphthalene structure with 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid, although it has a tetramethyl substitution pattern. The linkage and attached functional groups are distinct; NEt-TMN features a nicotinic acid moiety connected by an ethylamino bridge at the 2-position of the tetrahydronaphthalene. []
Compound Description: This compound acts as a starting material in the synthesis of two classes of heterocyclic compounds: 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones. []
Relevance:This compound is structurally similar to 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid as it possesses the same core tetrahydronaphthalene structure. The difference lies in the substituent at the 1-position. While 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid has an oxybutanoic acid chain, this compound has an amine group. []
Compound Description: This compound is a nonpeptidic αvβ6 integrin inhibitor, identified as a potential therapeutic agent for treating idiopathic pulmonary fibrosis and is currently being investigated in Phase I clinical trials. [, ]
Relevance: While this compound doesn't share the same core structure as 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid, it contains a tetrahydronaphthalene moiety within its 5,6,7,8-tetrahydro-1,8-naphthyridine group. It's included here due to its relevance as an αvβ6 integrin inhibitor and the potential for structural analogs based on the tetrahydronaphthalene unit. [, ]
Compound Description: This compound is a 5-HT1A receptor agonist. It effectively suppressed both dopamine and noradrenaline responses induced by acute handling stress when infused locally into the prefrontal cortex of rats. []
Relevance: Similar to other related compounds, this molecule features the tetrahydronaphthalene structure present in 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid. []
Compound Description: This chemical acts as a 5-HT1A receptor antagonist. When locally infused into the prefrontal cortex of rats treated long-term with citalopram, it reversed the citalopram-induced abolishment of the dopamine response to stress. []
Relevance: Although this compound lacks the tetrahydronaphthalene core found in 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid, it's included due to its involvement in the same study investigating the role of 5-HT1A receptors in the stress response, alongside compound 10. []
Compound Description: SR58611A is a selective β3-adrenergic agonist. This study showed that it effectively increased antral gastric mucosal blood flow in anesthetized rats and demonstrated a protective effect against indomethacin-induced antral ulcers. Notably, there was a strong correlation between its potency in inhibiting colon motility (a β3-adrenergic action) and its effectiveness in preventing these ulcers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.